molecular formula C9H18ClNO2 B599415 Methyl 3-(piperidin-4-yl)propanoate hydrochloride CAS No. 167414-87-1

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Cat. No. B599415
M. Wt: 207.698
InChI Key: AZXUUZJIMVNVCN-UHFFFAOYSA-N
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Patent
US07700591B2

Procedure details

Thionyl chloride (2.23 mL, 30.6 mmol) was added dropwise to 25 mL of anhydrous methanol. The resulting anhydrous methanolic HCl solution was added to commercially available 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (1.97 g, 7.66 mmol) and the resulting mixture was stirred overnight at rt. The solvent was removed under reduced pressure to afford methyl 3-piperidin-4-ylpropanoate hydrochloride. ESI-MS calc. for C9H17NO2: 171; Found: 172 (M+H).
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.Cl.C(OC([N:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:15][CH2:14]1)=O)(C)(C)C.[CH3:24]O>>[ClH:3].[NH:13]1[CH2:14][CH2:15][CH:16]([CH2:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH2:17][CH2:18]1 |f:4.5|

Inputs

Step One
Name
Quantity
2.23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.97 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CCC(CC1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.